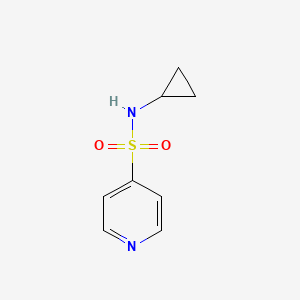

Pyridine-4-sulfonic acid cyclopropylamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Pyridine-4-sulfonic acid cyclopropylamide is a chemical compound with the molecular formula C8H10N2O2S and a molecular weight of 198.24 g/mol It is characterized by the presence of a pyridine ring substituted with a sulfonic acid group and a cyclopropylamide moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of pyridine-4-sulfonic acid cyclopropylamide typically involves the reaction of pyridine-4-sulfonyl chloride with cyclopropylamine under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. The use of continuous flow reactors and automated systems could further enhance production efficiency .

Analyse Chemischer Reaktionen

Types of Reactions: Pyridine-4-sulfonic acid cyclopropylamide can undergo various chemical reactions, including:

Oxidation: The sulfonic acid group can be oxidized to form sulfonate esters or sulfonyl chlorides.

Reduction: The cyclopropylamide moiety can be reduced to form corresponding amines.

Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or potassium permanganate in acidic or basic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

Substitution: Electrophilic reagents like nitric acid for nitration or bromine for halogenation.

Major Products:

Oxidation: Sulfonate esters or sulfonyl chlorides.

Reduction: Cyclopropylamines.

Substitution: Nitrated or halogenated pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

Pyridine-4-sulfonic acid cyclopropylamide has been explored for its potential therapeutic applications, particularly as an enzyme inhibitor. It has shown promise in treating various diseases, including:

- Cancer : The compound is being investigated for its ability to inhibit nicotinamide phosphoribosyltransferase (NAMPT), an enzyme involved in NAD biosynthesis, which is crucial for cancer cell metabolism and survival .

- Inflammatory Diseases : Its anti-inflammatory properties are under study, with potential applications in conditions like osteoporosis and irritable bowel syndrome .

Biochemical Research

In biochemical assays, this compound serves as a ligand or inhibitor for various enzymes. Its sulfonic acid group can form ionic interactions with positively charged amino acids, enhancing its efficacy as a biological agent.

Agricultural Chemistry

The compound is also being evaluated for its role in agrochemical formulations. Its unique structure allows it to act as a building block for developing new pesticides or herbicides that target specific biological pathways in pests or plants.

Case Study 1: Cancer Treatment

In a study published by Google Patents, this compound derivatives demonstrated significant activity against solid tumors and leukemias when tested in vitro and in vivo models. The compounds were effective in reducing tumor growth by inhibiting NAMPT activity, leading to decreased NAD levels in cancer cells .

Case Study 2: Anti-inflammatory Properties

Research indicated that this compound exhibited anti-inflammatory effects by modulating immune responses. In animal models of inflammatory bowel disease, treatment with this compound resulted in reduced inflammation markers and improved gut health .

Wirkmechanismus

The mechanism of action of pyridine-4-sulfonic acid cyclopropylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonic acid group can form strong ionic interactions with positively charged amino acid residues, while the cyclopropylamide moiety can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Vergleich Mit ähnlichen Verbindungen

- Pyridine-3-sulfonic acid cyclopropylamide

- Pyridine-4-sulfonic acid methylamide

- Pyridine-4-sulfonic acid ethylamide

Comparison: Pyridine-4-sulfonic acid cyclopropylamide is unique due to the presence of the cyclopropylamide group, which imparts distinct steric and electronic properties compared to its analogs. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for specific applications .

Biologische Aktivität

Pyridine-4-sulfonic acid cyclopropylamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article provides an overview of its biological activity, including mechanisms of action, therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a pyridine ring substituted with a sulfonic acid group and a cyclopropylamide moiety. The sulfonic acid group facilitates strong ionic interactions with positively charged amino acid residues in proteins, while the cyclopropylamide enhances hydrophobic interactions with target biomolecules.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The sulfonic acid group can form ionic bonds, while the cyclopropyl group contributes to hydrophobic interactions, modulating the activity of target proteins. This dual interaction mechanism can lead to significant biological effects, including enzyme inhibition and receptor modulation.

Therapeutic Applications

Research has indicated several potential therapeutic applications for this compound:

- Enzyme Inhibition : The compound has been investigated for its inhibitory effects on various enzymes, which could be beneficial in treating diseases like cancer and inflammatory disorders .

- Neuropharmacological Effects : Similar compounds have shown efficacy in treating neurodegenerative disorders and psychiatric conditions by modulating neurotransmitter systems, particularly through NMDA receptor interactions .

- Antimicrobial Activity : Preliminary studies suggest that pyridine derivatives exhibit antimicrobial properties, making them candidates for further exploration in infectious disease treatment.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyridine derivatives:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Pyridine-3-sulfonic acid cyclopropylamide | Similar sulfonic acid and cyclopropyl groups | Potential enzyme inhibition |

| Pyridine-4-sulfonic acid methylamide | Methyl instead of cyclopropyl | Antimicrobial properties |

| Pyridine-4-sulfonic acid ethylamide | Ethyl instead of cyclopropyl | Neuropharmacological effects |

This table illustrates how variations in the substituents can influence the reactivity and biological activity of pyridine derivatives.

Case Studies and Research Findings

- Enzyme Inhibition Study : A study focused on the inhibitory effects of this compound on nicotinamide phosphoribosyltransferase (NAMPT), an enzyme linked to cancer metabolism. The compound demonstrated significant inhibition, suggesting potential as a therapeutic agent for cancer treatment .

- Neuropharmacological Research : Research into similar compounds indicated that modifications to the pyridine ring could enhance selectivity for NMDA receptors, which are implicated in various neurodegenerative diseases. This compound's unique structure may provide advantages in this context .

- Antimicrobial Activity Assessment : A series of tests revealed that certain pyridine derivatives possess antimicrobial properties against various pathogens, supporting further investigation into their use as antibiotics or antifungal agents.

Eigenschaften

IUPAC Name |

N-cyclopropylpyridine-4-sulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N2O2S/c11-13(12,10-7-1-2-7)8-3-5-9-6-4-8/h3-7,10H,1-2H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FATZGXVBAXHOKZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NS(=O)(=O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

198.24 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.